![molecular formula C13H18O B3056842 1-Methoxy-4-(4-methyl-4-pentenyl)benzene CAS No. 74672-06-3](/img/structure/B3056842.png)
1-Methoxy-4-(4-methyl-4-pentenyl)benzene
Overview
Description
1-Methoxy-4-(4-methyl-4-pentenyl)benzene is a chemical compound with the molecular formula C13H18O . It has a molecular weight of 190.28142 .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-4-(4-methyl-4-pentenyl)benzene can be represented by the formula C13H18O . The 3D structure of the compound can be viewed using specific software .Scientific Research Applications
- Compound Effect : Several indole and imidazole derivatives inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner. Among these, 5-(4-methoxyphenyl)-1 H-indole and 5-(4-methoxyphenyl)-1 H-imidazole derivatives exhibit substrate-selective inhibition of ALOX15 .
- Mechanism : In silico docking studies and molecular dynamics simulations suggest that chemical modification of the core pharmacophore alters enzyme–inhibitor interactions, leading to reduced inhibitory potency .
- Neurotropic Drug Quest : Researchers explore derivatives of heterocycles like ours to discover new neurotropic drugs .
- Synthesis : Reaction of 1-(4-methoxyphenyl)-5-methyl-1 H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1 H-1,2,3-triazole-4-carbohydrazide .
Pharmacological Research: Inhibition of Linoleate Oxygenase Activity
Drug Discovery and Synthesis
Biochemistry and Antioxidant Properties
Heterocyclic Compound Exploration
Synthesis and Structure Determination
Psychotropic Drug Research
Safety And Hazards
properties
IUPAC Name |
1-methoxy-4-(4-methylpent-4-enyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11(2)5-4-6-12-7-9-13(14-3)10-8-12/h7-10H,1,4-6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKUAVLUJWMOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342764 | |
Record name | 1-Methoxy-4-(4-methyl-4-pentenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-(4-methyl-4-pentenyl)benzene | |
CAS RN |
74672-06-3 | |
Record name | 1-Methoxy-4-(4-methyl-4-pentenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.